molecular formula C19H17N5O4 B2804468 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide CAS No. 1351663-86-9

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide

Cat. No. B2804468
CAS RN: 1351663-86-9
M. Wt: 379.376
InChI Key: XOWSQRGEQOWMSC-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C19H17N5O4 and its molecular weight is 379.376. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Characterisation This compound is related to various heterocyclic derivatives, including pyrazole, pyridazine, and pyranone derivatives, which are synthesized for their potential applications in diverse fields such as materials science and pharmacology. The synthesis involves reactions with electrophilic reagents and nucleophiles, showcasing the compound's versatility as a precursor for multiple heterocyclic compounds (Mahmoud et al., 2012).

Building Block in Synthesis of Target Heterocyclic Compounds As a precursor, this compound facilitates the synthesis of a variety of heterocyclic compounds, including imidazole, oxadiazole, thiadiazole, and oxazine derivatives. These compounds have been assessed for their antimicrobial properties, indicating the compound's role in developing new antimicrobial agents (Elmagd et al., 2017).

Versatile Reactivity for Synthesizing Pyranones and Pyridones The compound exhibits versatile reactivity, allowing for the synthesis of pyranones, fused pyranones, and pyridones bearing a thiazole moiety. This highlights its utility in creating complex molecules with potential biological and chemical applications (Bondock et al., 2014).

Eco-Friendly Synthesis of Heterocycles The compound is used in eco-friendly synthesis methods, such as DABCO-catalyzed domino reactions in water, to produce biologically significant heterocycles. This approach emphasizes the environmental benefits of using water as a solvent and highlights the compound's role in green chemistry (Mohebat et al., 2017).

Crystal Structure and Analysis Research on novel pyrazole derivatives related to this compound includes crystal structure analysis, which provides insights into the molecular conformation and intermolecular interactions. Such studies are crucial for understanding the compound's properties and potential applications in material science and drug design (Kumara et al., 2017).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(6-oxo-3-pyrazol-1-ylpyridazin-1-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c25-18(6-3-14-2-4-15-16(12-14)28-13-27-15)20-9-11-24-19(26)7-5-17(22-24)23-10-1-8-21-23/h1-8,10,12H,9,11,13H2,(H,20,25)/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWSQRGEQOWMSC-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCCN3C(=O)C=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.